

Paeciloquinone C: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Paeciloquinone C	
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An In-depth Analysis of the Chemical Structure, Physicochemical Properties, and Biological Activity of a Potent Protein Tyrosine Kinase Inhibitor

Introduction

Paeciloquinone C is a naturally occurring anthraquinone derivative isolated from the fungus Paecilomyces carneus.[1][2] As a member of the quinone family, it has garnered interest within the scientific community for its notable biological activity. Specifically, Paeciloquinone C has been identified as a potent and selective inhibitor of protein tyrosine kinases, including the v-abl protein tyrosine kinase and the epidermal growth factor receptor (EGFR) protein tyrosine kinase.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of Paeciloquinone C, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

Paeciloquinone C possesses a core anthraquinone structure, which is a tricyclic aromatic quinone. The specific arrangement of hydroxyl and hydroxymethyl functional groups contributes to its unique chemical and biological properties.

Table 1: Chemical Identifiers and Descriptors for Paeciloquinone C



Identifier	Value
IUPAC Name	1,3,6,8-tetrahydroxy-2- (hydroxymethyl)anthracene-9,10-dione
Molecular Formula	C15H10O7
Canonical SMILES	C1=C(C=C(C2=C1C(=O)C3=CC(=C(C(=C3C2= O)O)CO)O)O)O
InChI	InChI=1S/C15H10O7/c16-4-8-9(18)3-7- 12(14(8)21)15(22)11-6(13(7)20)1-5(17)2- 10(11)19/h1-3,16-19,21H,4H2
InChlKey	JJYHRGDWAIFSGA-UHFFFAOYSA-N

Table 2: Physicochemical Properties of Paeciloquinone C

Property	Value
Molecular Weight	302.23 g/mol
Appearance	Orange Solid
Melting Point	>360°C
Solubility	Soluble in Ethanol
XLogP3	1.7

Table 3: Spectroscopic Data for Paeciloquinone C

¹ H NMR (DMSO-d ₆)	¹³ C NMR (DMSO-d ₆)
Data not available in searched literature	Data not available in searched literature

Biological Activity

Paeciloquinone C exhibits significant inhibitory activity against key protein tyrosine kinases implicated in cancer development and progression.



Table 4: In Vitro Biological Activity of Paeciloquinone C

Target	Assay	IC50
v-abl protein tyrosine kinase	Kinase Inhibition Assay	0.4 μM[1]
Epidermal Growth Factor Receptor (EGFR) protein tyrosine kinase	Kinase Inhibition Assay	In the micromolar range[1]

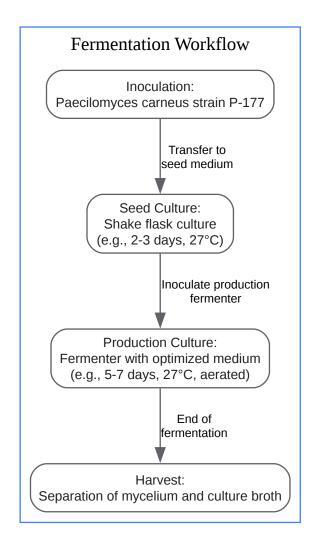
Experimental Protocols

The following sections detail the methodologies for the fermentation of Paecilomyces carneus to produce **Paeciloquinone C**, its subsequent isolation, and the assays used to determine its biological activity. These protocols are based on the methodologies described in the initial discovery of this compound.

Fermentation of Paecilomyces carneus

This protocol describes the cultivation of Paecilomyces carneus for the production of **Paeciloquinone C**.





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Fermentation workflow for **Paeciloquinone C** production.

Protocol Details:

- Inoculum Preparation: A well-grown culture of Paecilomyces carneus (strain P-177) is used to inoculate a seed culture medium in a shake flask.
- Seed Culture: The seed culture is incubated for 2-3 days at approximately 27°C with shaking to ensure vigorous growth.
- Production Fermentation: The seed culture is then used to inoculate a larger production fermenter containing an optimized fermentation medium. The fermentation is carried out for 5-7 days at 27°C with controlled aeration and agitation.

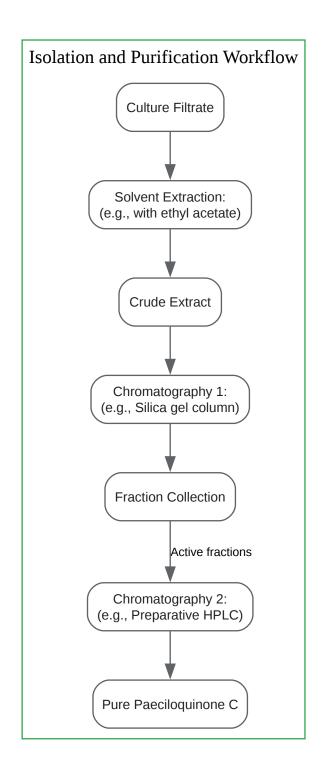


 Harvest: After the fermentation period, the culture broth is separated from the mycelium by filtration or centrifugation. The culture filtrate, containing the secreted **Paeciloquinone C**, is collected for extraction.

Isolation and Purification of Paeciloquinone C

This protocol outlines the extraction and purification of **Paeciloquinone C** from the culture broth.





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Isolation and purification of Paeciloquinone C.

Protocol Details:

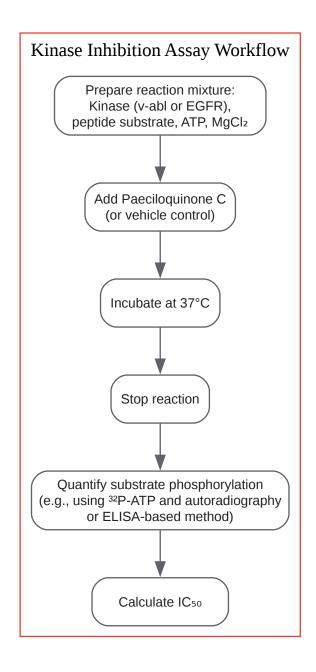


- Extraction: The culture filtrate is extracted with an organic solvent such as ethyl acetate. The
 organic phase, containing Paeciloquinone C and other metabolites, is collected and
 concentrated under reduced pressure to yield a crude extract.
- Initial Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents of increasing polarity (e.g., a hexane-ethyl acetate gradient).
- Fraction Analysis: The collected fractions are analyzed for the presence of Paeciloquinone
 C, typically using thin-layer chromatography (TLC) or analytical high-performance liquid chromatography (HPLC).
- Final Purification: Fractions containing Paeciloquinone C are pooled and further purified by preparative HPLC to yield the pure compound. The purity is then confirmed by analytical HPLC and spectroscopic methods.

Protein Tyrosine Kinase Inhibition Assay (v-abl and EGFR)

The following is a representative protocol for assessing the inhibitory activity of **Paeciloquinone C** against v-abl and EGFR tyrosine kinases.





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Workflow for protein tyrosine kinase inhibition assay.

Protocol Details:

 Reaction Setup: The kinase reaction is performed in a buffer containing the purified protein tyrosine kinase (v-abl or EGFR), a specific peptide substrate, ATP (adenosine triphosphate), and magnesium chloride (MgCl₂).



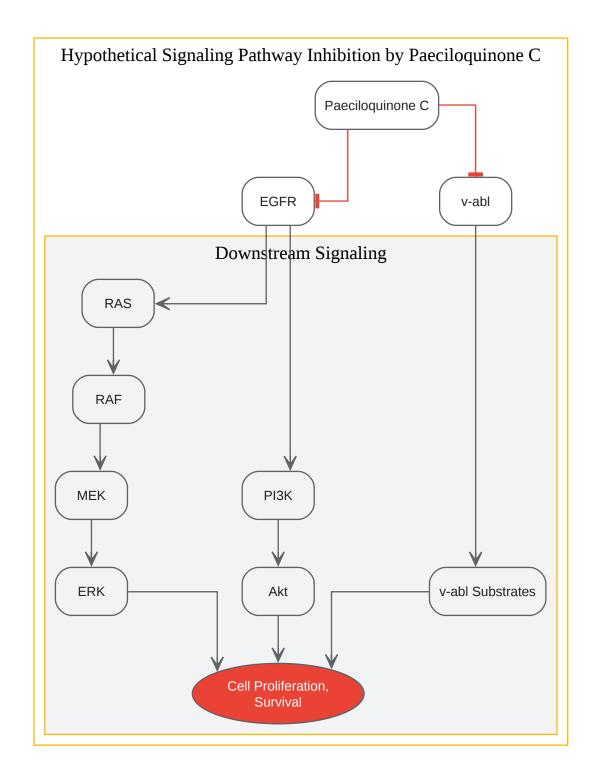
- Inhibitor Addition: **Paeciloquinone C**, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control reaction with the solvent alone is also prepared.
- Incubation: The reaction is initiated by the addition of ATP and incubated at 37°C for a defined period to allow for substrate phosphorylation.
- Reaction Termination: The reaction is stopped by the addition of a quenching agent, such as a solution containing EDTA (ethylenediaminetetraacetic acid).
- Quantification of Phosphorylation: The extent of substrate phosphorylation is quantified. This
 can be achieved by various methods, including:
 - Radiometric Assay: Using [y-32P]ATP and measuring the incorporation of the radioactive phosphate into the peptide substrate by autoradiography or scintillation counting.
 - ELISA-based Assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.
- IC₅₀ Determination: The concentration of **Paeciloquinone C** that inhibits 50% of the kinase activity (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mechanism of Action and Signaling Pathways

Paeciloquinone C exerts its biological effects by inhibiting the catalytic activity of protein tyrosine kinases. These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. By blocking the phosphorylation of downstream substrates, **Paeciloquinone C** can disrupt these signaling cascades.

Given that **Paeciloquinone C** inhibits EGFR, it is plausible that it affects downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt signaling pathways, which are commonly activated by EGFR. Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.





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Hypothetical signaling pathway inhibition by Paeciloquinone C.

Pathway Description:



This diagram illustrates the potential mechanism of action of **Paeciloquinone C**. By inhibiting EGFR, **Paeciloquinone C** may block the activation of two major downstream signaling cascades: the MAPK pathway (RAS-RAF-MEK-ERK) and the PI3K-Akt pathway. Similarly, inhibition of the v-abl kinase would prevent the phosphorylation of its specific substrates. The disruption of these pathways ultimately leads to the inhibition of cell proliferation and survival, which are hallmarks of cancer. Further research is needed to fully elucidate the precise molecular interactions and downstream effects of **Paeciloquinone C**.

Conclusion

Paeciloquinone C is a promising natural product with potent and selective inhibitory activity against clinically relevant protein tyrosine kinases. Its unique chemical structure and biological profile make it an interesting candidate for further investigation in the context of anticancer drug discovery and development. The experimental protocols and mechanistic insights provided in this technical guide serve as a valuable resource for researchers in this field. Future studies should focus on elucidating the detailed molecular mechanisms of action, exploring its efficacy in preclinical cancer models, and investigating potential synergistic effects with other therapeutic agents.

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